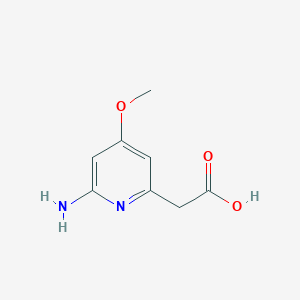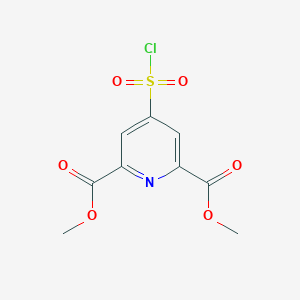
Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8ClNO6S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals, agrochemicals, and dyestuffs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate typically involves the chlorosulfonation of dimethyl 4-hydroxypyridine-2,6-dicarboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is conducted at a controlled temperature, usually around 0-5°C, to prevent decomposition of the product.
Product Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Use of large-scale reactors to handle the chlorosulfonation reaction.
Temperature Control: Precise temperature control to ensure the stability of the product.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions
Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Sulfonyl Derivatives: Formed from reduction reactions.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
科学研究应用
Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with sulfonamide or sulfonate functionalities.
Industry: Applied in the production of agrochemicals and dyestuffs.
作用机制
The mechanism of action of Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.
相似化合物的比较
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A similar compound without the chlorosulfonyl group, used in organic synthesis.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Another related compound with a chlorine substituent instead of the chlorosulfonyl group.
Uniqueness
Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the introduction of sulfonyl functionalities into organic molecules. This makes it a valuable intermediate in the synthesis of sulfonamide and sulfonate derivatives, which are important in pharmaceuticals and agrochemicals.
属性
分子式 |
C9H8ClNO6S |
|---|---|
分子量 |
293.68 g/mol |
IUPAC 名称 |
dimethyl 4-chlorosulfonylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8ClNO6S/c1-16-8(12)6-3-5(18(10,14)15)4-7(11-6)9(13)17-2/h3-4H,1-2H3 |
InChI 键 |
XAJXNGYWKZLUBF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


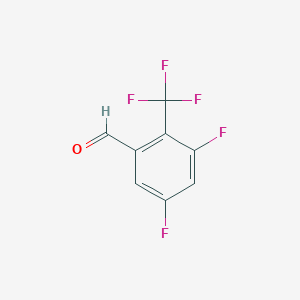
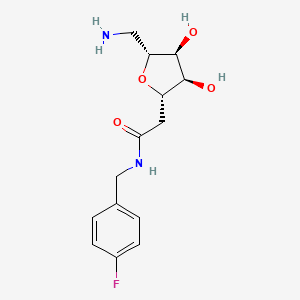
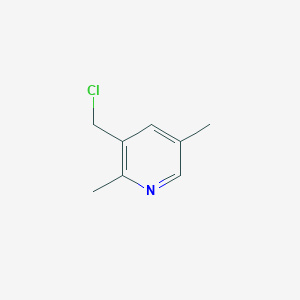
![Methyl [4-(difluoromethoxy)phenyl]acetate](/img/structure/B14859897.png)
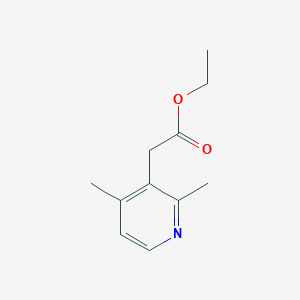
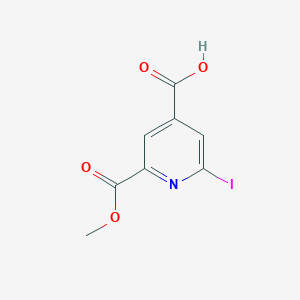
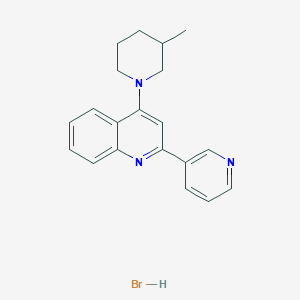
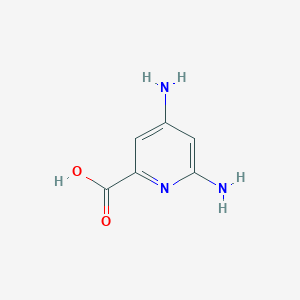
![{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea](/img/structure/B14859938.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B14859940.png)
![sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14859942.png)
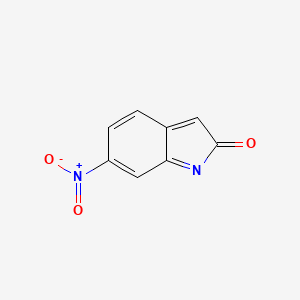
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14859953.png)
